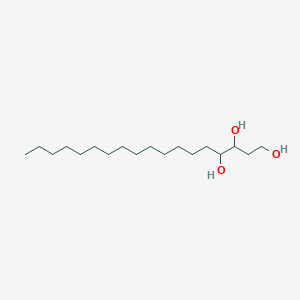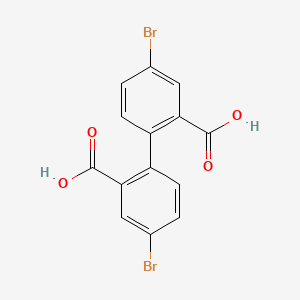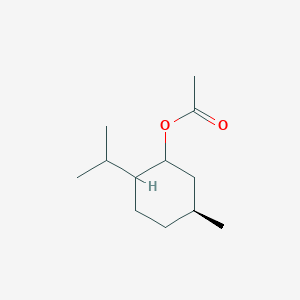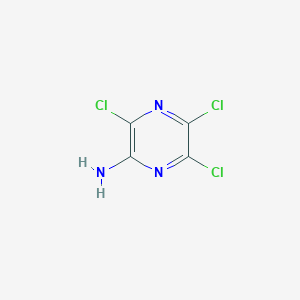
Ethyl tetrahydropyran-4-carboxylate
Übersicht
Beschreibung
Ethyl tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is recognized as a useful protecting group for alcohols in organic synthesis .
Synthesis Analysis
The tetrahydropyranyl (Thp) group, which includes Ethyl tetrahydropyran-4-carboxylate, is especially useful for protecting the hydroxy group . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . Thp is a useful moiety for the side-chain protection of serine, threonine, and cysteine and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .Chemical Reactions Analysis
The tetrahydropyranyl (Thp) group is recognized as a useful protecting group for alcohols in organic synthesis . It is used in various types of reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .Physical And Chemical Properties Analysis
Ethyl tetrahydropyran-4-carboxylate has a molecular weight of 158.195 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 79.1±20.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyran Derivatives
Ethyl tetrahydropyran-4-carboxylate is used in the synthesis of tetrahydropyran derivatives . Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives .
Total Synthesis of Neopeltolide
This compound plays a crucial role in the total synthesis of Neopeltolide, a potent antiproliferative marine natural product . Neopeltolide has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
Development of Synthetic Methods
Ethyl tetrahydropyran-4-carboxylate is used in the development of synthetic methods . These methods include hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
Protection of Simple Alcohols
Tetrahydropyranyl ethers (THPEs) are formed as a method for the protection of simple alcohols . Ethyl tetrahydropyran-4-carboxylate can be used in the formation of these THPEs .
Protection of Complex Molecules
In addition to simple alcohols, THPEs can also be used for the protection of a diverse range of complex molecules . Ethyl tetrahydropyran-4-carboxylate can be used in these processes as well .
Chemical Biology and Drug Discovery
Marine natural products, which often contain tetrahydropyrans, have significant impact on chemical biology and drug discovery . Ethyl tetrahydropyran-4-carboxylate, as a tetrahydropyran derivative, can be used in the synthesis of these marine natural products .
Wirkmechanismus
Target of Action
Ethyl tetrahydropyran-4-carboxylate is a derivative of pyran, a six-membered oxygen-containing ring system . Pyran derivatives have been shown to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It is known that pyran derivatives can interact with various biological targets due to their diverse biological properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
The compound’s molecular weight is 1582 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given the diverse biological properties associated with pyran derivatives, it can be inferred that the compound could potentially exert a wide range of effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXINTIRMSZYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541587 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tetrahydropyran-4-carboxylate | |
CAS RN |
96835-17-5 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




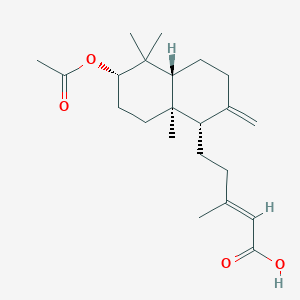
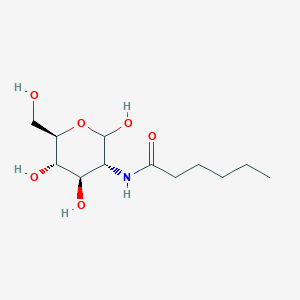
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)


